molecular formula C8H16N2 B102810 2-(Diethylamino)butanenitrile CAS No. 16250-35-4

2-(Diethylamino)butanenitrile

Cat. No.: B102810
CAS No.: 16250-35-4
M. Wt: 140.23 g/mol
InChI Key: TZEWMPTWEWTXOY-UHFFFAOYSA-N
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Description

2-(Diethylamino)butanenitrile is an organic compound with the molecular formula C8H16N2 It is a nitrile derivative, characterized by the presence of a cyano group (-CN) attached to a butane chain, which is further substituted with a diethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(Diethylamino)butanenitrile can be synthesized through several methods:

    From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol. The halogen is replaced by a -CN group, producing the nitrile. For example: [ \text{CH}_3\text{CH}_2\text{CH}_2\text{Br} + \text{CN}^- \rightarrow \text{CH}_3\text{CH}_2\text{CH}_2\text{CN} + \text{Br}^- ]

    From Amides: Nitriles can be made by dehydrating amides using dehydrating agents like phosphorus pentoxide (P4O10) or thionyl chloride (SOCl2). The reaction removes water from the amide group, leaving a nitrile group.

    From Aldehydes and Ketones: Aldehydes and ketones react with hydrogen cyanide to form hydroxynitriles, which can be further processed to obtain nitriles.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized versions of the above methods, ensuring high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired scale of production.

Types of Reactions:

    Oxidation: Nitriles can undergo oxidation reactions, although these are less common compared to other functional groups.

    Reduction: Nitriles can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nitriles can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium or potassium cyanide in ethanol for the formation of nitriles from halogenoalkanes.

Major Products:

Scientific Research Applications

2-(Diethylamino)butanenitrile has several applications in scientific research:

Comparison with Similar Compounds

    Butanenitrile: A simpler nitrile without the diethylamino substitution.

    2-(Dimethylamino)butanenitrile: Similar structure but with dimethylamino instead of diethylamino group.

    2-(Diethylamino)propanenitrile: Similar structure but with a propanenitrile backbone instead of butanenitrile.

Uniqueness: 2-(Diethylamino)butanenitrile is unique due to the presence of both the diethylamino and cyano groups, which confer specific reactivity and properties. This makes it a valuable intermediate in organic synthesis and pharmaceutical development .

Properties

IUPAC Name

2-(diethylamino)butanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-4-8(7-9)10(5-2)6-3/h8H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZEWMPTWEWTXOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#N)N(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70341553
Record name 2-(Diethylamino)butanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70341553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16250-35-4
Record name 2-(Diethylamino)butanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70341553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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